N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a 3,4-dimethylphenyl group attached to a 2-methyloxolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,4-dimethylaniline with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(3,4-dimethylphenyl)-2-methyloxolan-3-one.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-methyloxolan-3-amine
- N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine
- N-(3,4-Dimethylphenyl)-2-methyloxolan-2-amine
Uniqueness
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at the 3 and 4 positions of the phenyl ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-9-4-5-12(8-10(9)2)14-13-6-7-15-11(13)3/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
BTTBJBGOUOPXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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